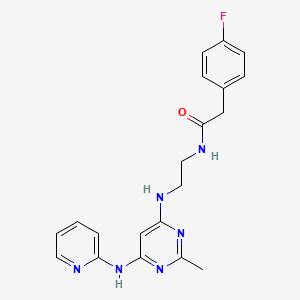

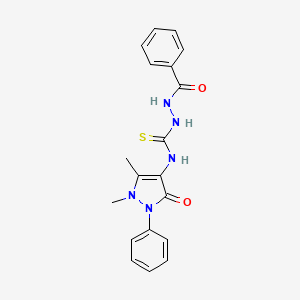

1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

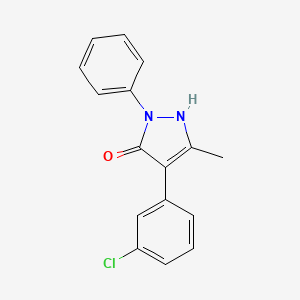

1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a compound that has been synthesized and characterized in various studies . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound has been used in research and is not intended for human or veterinary use.

Synthesis Analysis

The compound, also referred to as N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide or 4-AAPT, is synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, 4-aminoantipyrine, a key reactant in the synthesis of this compound, has been the building block for synthesizing different heterocyclic and bioactive compounds . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .Scientific Research Applications

Synthetic Pathways and Derivative Compounds

1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a compound that can be synthesized through various chemical pathways, often involving reactions with thioureas and benzamides. For example, the synthesis of related compounds involves the condensation of 5-amino-1-phenylpyrazole-4-carboxamide with benzoyl isothiocyanate, followed by annulation to produce derivatives such as 4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6(5H)-one, which is an analogue of the biologically active natural product isoguanosine (Quinn & Scammells, 1991).

Antimicrobial Applications

Compounds related to this compound, particularly those incorporating a thiourea moiety, have been explored for their antimicrobial properties. For instance, thiourea derivatives incorporating a hippuric acid moiety have shown significant antibacterial and antifungal activities, presenting a new class of promising broad-spectrum antibacterial and antifungal agents (Abbas et al., 2013).

Anion Recognition and Sensing

N-Benzamidothioureas, which share a structural similarity with this compound, have been developed as a new generation of thiourea-based receptors for anion recognition and sensing. These compounds demonstrate substantially improved anion binding performance, important for applications in sensing and recognition, due to the thiourea moiety's ability to bind anions (Nie et al., 2004).

Structural and Electronic Characterization

The structural and electronic properties of thiourea derivatives, such as this compound, have been extensively studied using techniques like X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations. These studies provide valuable insights into the compound's stability, conformational preferences, and potential for non-linear optical (NLO) behavior, which could be relevant for materials science applications (Lestard et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

1-benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-16(18(26)24(23(13)2)15-11-7-4-8-12-15)20-19(27)22-21-17(25)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,25)(H2,20,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIPLCOPNQNQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)

![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)

![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)